Cas no 898447-27-3 (9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(benzo[d][1,3]dioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- AKOS024660664
- F2565-0343
- 898447-27-3
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- Inchi: 1S/C19H12ClN5O4/c20-10-3-1-2-9(6-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)11-4-5-12-13(7-11)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27)
- InChI Key: RQCFJCAWLUCYKJ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1N=C(C(N)=O)C2=C(N=1)N(C(N2)=O)C1=CC=C2C(=C1)OCO2
Computed Properties
- Exact Mass: 409.0577816g/mol
- Monoisotopic Mass: 409.0577816g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 669
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 120Ų
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2565-0343-2μmol |
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-27-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2565-0343-5μmol |
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-27-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2565-0343-1mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-27-3 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2565-0343-2mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-27-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2565-0343-3mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-27-3 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2565-0343-4mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-27-3 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2565-0343-5mg |
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
898447-27-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Introduction to 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and Its Significance in Modern Medicinal Chemistry
The compound with the CAS number 898447-27-3, identified as 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, represents a fascinating subject of study in the realm of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential pharmacological properties and its relevance in the development of novel therapeutic agents. The structural composition of this compound includes a purine core, which is a well-established scaffold in the design of bioactive molecules, particularly those targeting nucleic acid-related pathways.
In recent years, there has been a surge in research focusing on molecules that can modulate biological processes by interacting with nucleic acids or enzymes involved in critical metabolic pathways. The 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide structure combines elements that suggest it may exhibit such modulatory effects. The presence of the 2H-1,3-benzodioxol moiety, also known as dihydrostilbene oxide, is particularly noteworthy. This moiety has been implicated in various biological activities, including anti-inflammatory and antioxidant effects, making it a valuable component in drug design.
The 8-oxo-purine scaffold is another key feature of this compound that underscores its potential significance. Oxopurines are known to interact with enzymes such as DNA and RNA polymerases, and modifications at the 8-position can lead to altered enzyme kinetics. This structural feature positions the 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide as a candidate for further exploration in contexts where enzyme inhibition or modulation is desired.
Moreover, the 3-chlorophenyl substituent introduces a region of electronic and steric tunability. Chlorophenyl groups are commonly found in pharmaceuticals due to their ability to enhance binding affinity and metabolic stability. The specific positioning of this group on the purine core suggests that it could influence the compound's interactions with biological targets by altering electronic distributions and spatial orientation.
Recent advancements in computational chemistry have enabled more sophisticated modeling of molecular interactions. These tools have been instrumental in predicting how compounds like 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide might bind to their intended targets. For instance, molecular docking studies have suggested that this molecule could interact with enzymes involved in DNA repair or replication processes. Such interactions are critical for understanding its potential applications in treating diseases associated with DNA damage or replication errors.
The synthesis of this compound presents an interesting challenge due to its complex architecture. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such intricate molecules. Techniques such as multi-step organic synthesis combined with automated purification methods have streamlined the process of obtaining high-purity samples for further characterization and testing.
In terms of pharmacological evaluation, preliminary studies have hinted at promising activities that warrant further investigation. The 9-(2H-1,3-benzodioxol) moiety has shown promise in inhibiting certain inflammatory pathways by modulating cytokine production. Additionally, the 8 oxo-purine core suggests potential interactions with enzymes like thymidylate synthase or other DNA metabolism-related enzymes. These interactions could be exploited for therapeutic benefits in conditions where DNA synthesis or repair is dysregulated.
The 3-chlorophenyl group may contribute to enhanced binding affinity by introducing hydrophobic interactions or by participating in π-stacking interactions with aromatic residues on biological targets. Such features are often critical for achieving high selectivity and efficacy in drug candidates. Furthermore, the amide functionality at the 6-position provides another site for potential modifications aimed at optimizing pharmacokinetic properties.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 9-(2H-1,3-benzodioxol) derivatives are likely to play an increasingly important role. Their unique structural features offer a rich foundation for designing molecules that can interact selectively with biological systems. The combination of computational modeling and experimental validation will be crucial in elucidating their full potential.
The development of novel pharmaceuticals often involves iterative cycles of design、synthesis、and testing。The case of CAS no 898447273 exemplifies this process well。By leveraging advances in synthetic chemistry and biophysical techniques,researchers can systematically explore how structural modifications affect biological activity。This approach not only accelerates discovery but also enhances our understanding of structure-function relationships。
In conclusion,9-(2H1,3benzodioxol5yI)22(3chlorophenyl)88oxo88,9dihydro7HPurine6carboxamide represents an intriguing molecule with significant potential for further development。Its structural features,including the purine core、the 21,31benzodioxol moiety,and the 33chlorophenyl substituent,make it a compelling candidate for exploring new therapeutic strategies。As research progresses,this compound will likely continue to attract attention from both academic researchers and pharmaceutical companies seeking innovative solutions to complex medical challenges。
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